2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((quinolin-8-ylmethyl)thio)propanoic acid
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Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((quinolin-8-ylmethyl)thio)propanoic acid is a complex organic compound that features a combination of fluorenyl, quinolinyl, and propanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((quinolin-8-ylmethyl)thio)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((quinolin-8-ylmethyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((quinolin-8-ylmethyl)thio)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((quinolin-8-ylmethyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((quinolin-8-ylmethyl)thio)propanoic acid include:
- Compounds with fluorenyl and quinolinyl moieties.
- Other propanoic acid derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C28H24N2O4S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(quinolin-8-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C28H24N2O4S/c31-27(32)25(17-35-16-19-8-5-7-18-9-6-14-29-26(18)19)30-28(33)34-15-24-22-12-3-1-10-20(22)21-11-2-4-13-23(21)24/h1-14,24-25H,15-17H2,(H,30,33)(H,31,32) |
InChI Key |
RIRJEFBSBILBIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCC4=CC=CC5=C4N=CC=C5)C(=O)O |
Origin of Product |
United States |
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